

The Hygroscopic Nature of D(+)-Raffinose Pentahydrate: A Technical Guide

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Compound of Interest

Compound Name: *D(+)-Raffinose pentahydrate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide, is widely utilized in the pharmaceutical and food industries for its properties as a stabilizer, cryoprotectant, and excipient.[1] Its interaction with atmospheric moisture, or its hygroscopicity, is a critical parameter influencing its stability, handling, and performance in various applications. This technical guide provides an in-depth analysis of the hygroscopic nature of **D(+)-Raffinose pentahydrate**, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the underlying processes. Understanding the hygroscopic behavior of this excipient is paramount for ensuring product quality and stability.[2]

Physicochemical Properties of D(+)-Raffinose Pentahydrate

D(+)-Raffinose is a trisaccharide composed of galactose, glucose, and fructose units.[3] In its stable crystalline form, it exists as a pentahydrate ($C_{18}H_{32}O_{16} \cdot 5H_2O$).[1][3] This hydrated form plays a significant role in its physical properties and stability.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₃₂ O ₁₆ ·5H ₂ O	[1][3]
Molecular Weight	594.51 g/mol	[3]
Appearance	White crystalline powder	[1]
Melting Point	78 - 82 °C	[1]
Solubility in Water	143 g/L	[4]
Specific Rotation [α] _{20/D}	+100.00° to +110.00° (c = 10% in water)	[3]
Water Content (Karl Fischer)	14.00 - 16.00 %	[3]

Hygroscopicity and Moisture Sorption Behavior

The hygroscopic nature of a substance describes its ability to attract and hold water molecules from the surrounding environment. **D(+)-Raffinose pentahydrate** exhibits a complex interaction with moisture, which is highly dependent on the ambient relative humidity (RH) and temperature.

Stability at Different Relative Humidities

Studies have shown that the crystalline pentahydrate form is stable over a specific range of relative humidities.

Relative Humidity (RH)	Observation at 30°C	Reference
>10% and <60%	No significant loss of water of hydration after 3 months.	[5]
<10%	Slow loss of one water molecule over 3 months.	[5]

Dehydration and Conversion to Amorphous Form

At elevated temperatures and low humidity, **D(+)-Raffinose pentahydrate** undergoes dehydration, which can lead to a loss of its crystalline structure and conversion to an amorphous form.

Condition	Observation	Reference
30°C in a vacuum oven (24 hours)	Loss of two water molecules with no change in crystal structure.	[5]
60°C	Progressive removal of the remaining three water molecules, leading to the collapse of the crystal structure into an amorphous form.	[5][6]

The amorphous form is significantly more hygroscopic than the crystalline pentahydrate and can readily rehydrate to restore the pentahydrate crystal structure when exposed to sufficient humidity.[5]

Experimental Characterization of Hygroscopicity

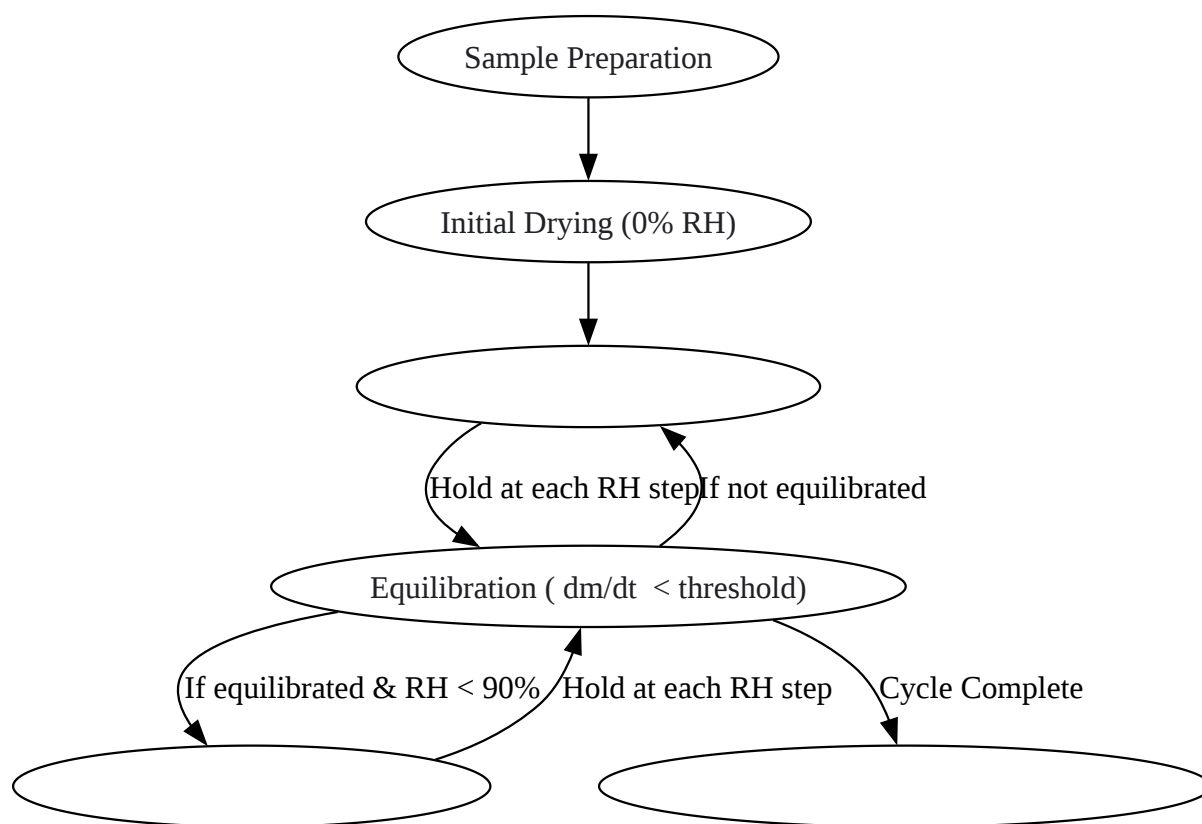
Several analytical techniques are employed to characterize the hygroscopic nature of **D(+)-Raffinose pentahydrate**.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature.[7][8][9] This allows for the determination of moisture sorption isotherms, which illustrate the relationship between water uptake and relative humidity.

- **Sample Preparation:** A small amount of **D(+)-Raffinose pentahydrate** (typically 5-20 mg) is placed in the DVS instrument's sample pan.
- **Drying:** The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved.

- Sorption/Desorption Cycle: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH) and subsequently decreased back to 0% RH.
- Equilibration: At each RH step, the sample mass is allowed to equilibrate until the rate of weight change over time (dm/dt) is below a defined threshold (e.g., 0.002%/min).[10]
- Data Analysis: The change in mass at each RH step is recorded and plotted against the corresponding RH to generate a sorption-desorption isotherm.



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X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for analyzing the crystalline structure of materials.[6][11] It is used to monitor changes in the crystal form of **D(+)-Raffinose pentahydrate** upon dehydration

and rehydration. The crystalline pentahydrate exhibits a characteristic diffraction pattern with distinct peaks, while the amorphous form shows a broad halo with no sharp peaks.[6][11]

- **Sample Preparation:** A thin layer of the **D(+)-Raffinose pentahydrate** powder is placed on a sample holder.
- **Data Acquisition:** The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- **Analysis:** The resulting diffraction pattern is analyzed to identify the crystalline phases present. The conversion of the crystalline pentahydrate to an amorphous form is observed as a decrease in the intensity of the characteristic crystalline peaks and the appearance of a broad halo.[6]

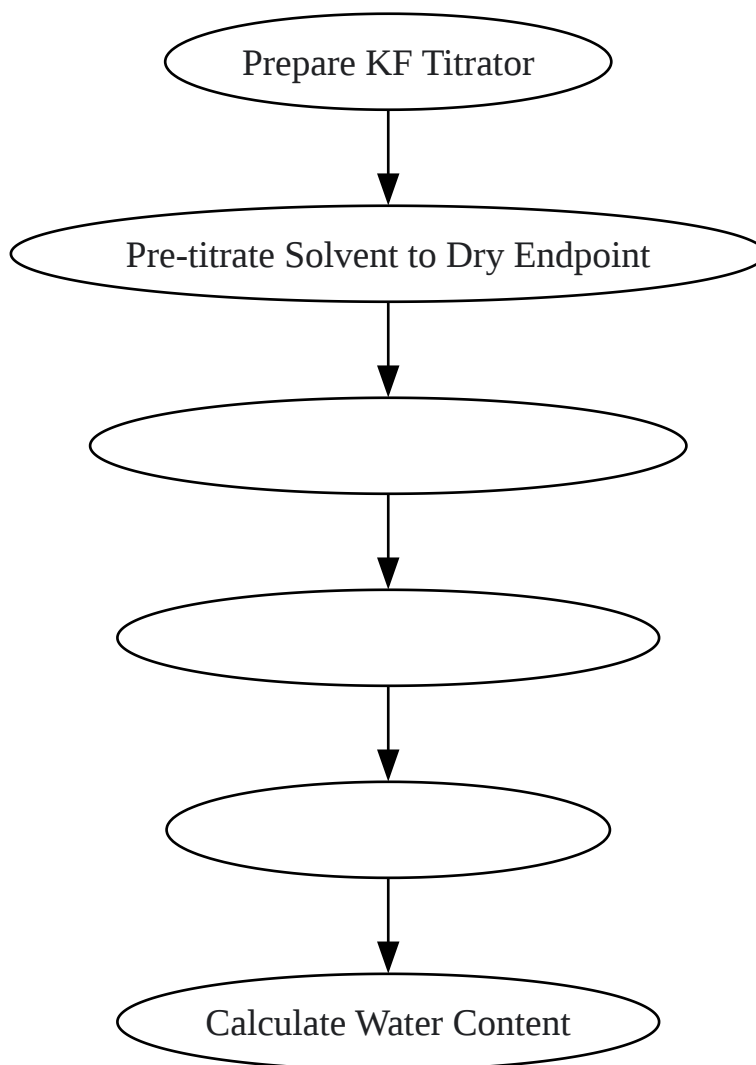
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Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content of a substance.[12][13] It is used to quantify the amount of water present in **D(+)-Raffinose pentahydrate**, both as water of hydration and adsorbed surface moisture.

- **Reagent Preparation:** A Karl Fischer titrator is prepared with a one-component or two-component KF reagent system. For sugars like raffinose, a solvent mixture containing methanol and formamide may be used to aid dissolution.
- **Titration Vessel Preparation:** The titration vessel is pre-titrated to a dry endpoint to eliminate any residual moisture.
- **Sample Introduction:** A precisely weighed amount of **D(+)-Raffinose pentahydrate** is introduced into the titration vessel.
- **Titration:** The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

- Calculation: The water content is calculated based on the volume of titrant consumed and the titrant's water equivalent.



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Implications for Drug Development and Formulation

The hygroscopic nature of **D(+)-Raffinose pentahydrate** has several important implications for its use in pharmaceutical formulations:

- **Stability:** The potential for dehydration and conversion to the amorphous form at low humidities, and subsequent moisture sorption and recrystallization, can impact the chemical and physical stability of the drug product.^[2] The amorphous form is generally more reactive than the crystalline form.

- **Handling and Processing:** The flowability and compressibility of **D(+)-Raffinose pentahydrate** powder can be affected by its moisture content. High moisture content can lead to caking and poor flow.
- **Dosage Form Performance:** In solid dosage forms, changes in the hydration state of raffinose can affect tablet hardness, disintegration, and dissolution rates.
- **Moisture Scavenger:** The ability of amorphous raffinose to readily absorb water can be utilized to protect moisture-sensitive active pharmaceutical ingredients (APIs) within a formulation.[5]

Conclusion

D(+)-Raffinose pentahydrate exhibits a well-defined yet complex hygroscopic behavior that is critical to understand for its effective application in the pharmaceutical and food industries. Its stability is highly dependent on ambient temperature and relative humidity. While the pentahydrate form is stable over a moderate humidity range, it can dehydrate and become amorphous under dry conditions, significantly altering its properties. A thorough characterization of its moisture sorption behavior using techniques such as DVS, XRPD, and Karl Fischer titration is essential for developing robust and stable formulations. By carefully controlling the environmental conditions during manufacturing and storage, the desirable properties of **D(+)-Raffinose pentahydrate** can be leveraged to produce high-quality and stable products.

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